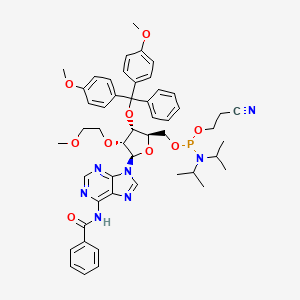
Rev 2'-O-MOE-A(Bz)-5'-amidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rev 2’-O-MOE-A(Bz)-5’-amidite involves several steps, starting with the protection of the adenosine nucleoside. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 2’-hydroxyl group is modified with a methoxyethyl (MOE) group. The N6 position of the adenosine is protected with a benzoyl (Bz) group.
Industrial Production Methods
Industrial production of Rev 2’-O-MOE-A(Bz)-5’-amidite follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure high purity and yield. The compound is typically supplied in a powder form and stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
Rev 2’-O-MOE-A(Bz)-5’-amidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Substitution: The cyanoethyl group is removed under basic conditions to yield the final phosphodiester linkage in the oligonucleotide
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.
Substitution: Ammonium hydroxide or methylamine
Major Products
The major products formed from these reactions are oligonucleotides with enhanced stability and hybridization properties due to the 2’-O-methoxyethyl modification .
Wissenschaftliche Forschungsanwendungen
Rev 2’-O-MOE-A(Bz)-5’-amidite is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of modified oligonucleotides for various applications.
Biology: Development of antisense oligonucleotides, siRNA, and aptamers.
Medicine: Therapeutic oligonucleotides for gene silencing and modulation.
Industry: Production of custom oligonucleotides for research and diagnostic purposes
Wirkmechanismus
The 2’-O-methoxyethyl modification in Rev 2’-O-MOE-A(Bz)-5’-amidite enhances the stability of the resulting oligonucleotides by increasing resistance to nucleases. This modification also improves hybridization affinity, allowing for more effective binding to target RNA sequences. The benzoyl protection at the N6 position of adenosine ensures selective reactions during synthesis .
Vergleich Mit ähnlichen Verbindungen
Rev 2’-O-MOE-A(Bz)-5’-amidite is unique due to its 2’-O-methoxyethyl modification, which provides superior stability and hybridization properties compared to other modifications such as 2’-O-methyl or 2’-fluoro. Similar compounds include:
2’-O-methyl-A(Bz)-5’-amidite: Offers nuclease resistance but with slightly lower hybridization affinity.
2’-fluoro-A(Bz)-5’-amidite: Provides increased thermal stability but may have higher toxicity
Rev 2’-O-MOE-A(Bz)-5’-amidite stands out for its balanced properties, making it a preferred choice for therapeutic and research applications .
Eigenschaften
Molekularformel |
C50H58N7O9P |
|---|---|
Molekulargewicht |
932.0 g/mol |
IUPAC-Name |
N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C50H58N7O9P/c1-34(2)57(35(3)4)67(63-28-14-27-51)64-31-42-44(66-50(37-17-12-9-13-18-37,38-19-23-40(60-6)24-20-38)39-21-25-41(61-7)26-22-39)45(62-30-29-59-5)49(65-42)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-15-10-8-11-16-36/h8-13,15-26,32-35,42,44-45,49H,14,28-31H2,1-7H3,(H,52,53,55,58)/t42-,44-,45-,49-,67?/m1/s1 |
InChI-Schlüssel |
XNXRGROTYZFYBK-HDMAWCRFSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OCCOC)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OCCOC)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13716000.png)
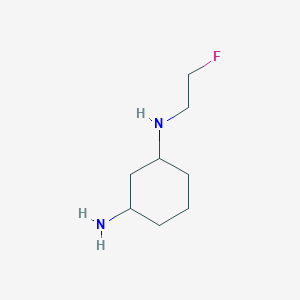
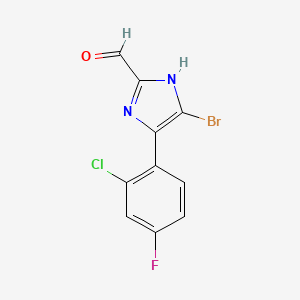
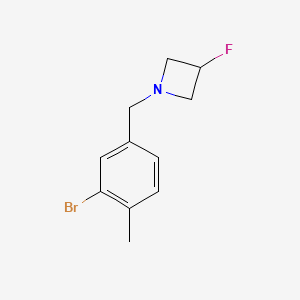
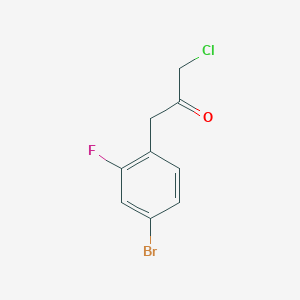
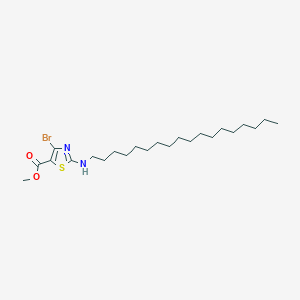
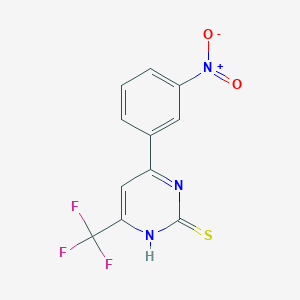
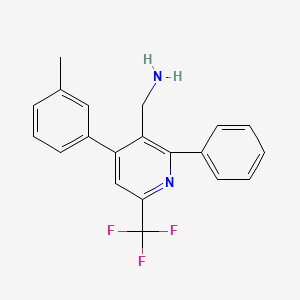
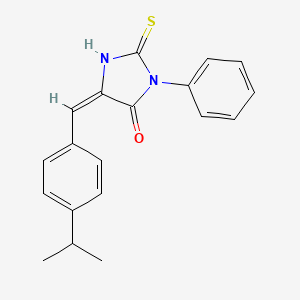
![1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8](/img/structure/B13716059.png)
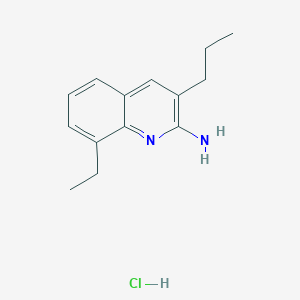

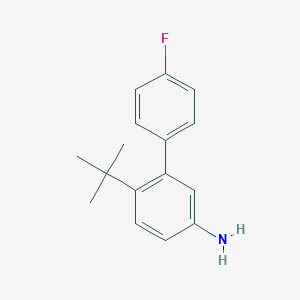
![[2-[[(1R,5R,7E,9E,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13716072.png)
